![molecular formula C14H20BrN3 B13661395 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a bromopyridine moiety attached to a diazaspiro undecane skeleton, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane typically involves the reaction of 3-bromopyridine with a suitable diazaspiro compound. One common method involves the use of palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, where 3-bromopyridine is reacted with a diazaspiro compound in the presence of a palladium catalyst and a base . The reaction conditions often include a temperature range of 80-120°C and the use of solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the diazaspiro skeleton.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromopyridine moiety reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyridine derivatives, while coupling reactions can produce complex spiro compounds with extended aromatic systems.
科学的研究の応用
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The diazaspiro skeleton may also play a role in stabilizing the compound’s interaction with its targets. Molecular docking studies have shown that this compound can bind to active sites of enzymes, inhibiting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a chlorine atom instead of bromine.
3-(3-Methylpyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a methyl group instead of bromine.
3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane lies in its bromopyridine moiety, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom allows for specific interactions with biological targets and enables unique synthetic transformations that are not possible with other halogen or alkyl substituents.
特性
分子式 |
C14H20BrN3 |
|---|---|
分子量 |
310.23 g/mol |
IUPAC名 |
3-(3-bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20BrN3/c15-12-11-17-6-1-13(12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
InChIキー |
OAHVPGFKVIIECN-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12CCN(CC2)C3=C(C=NC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



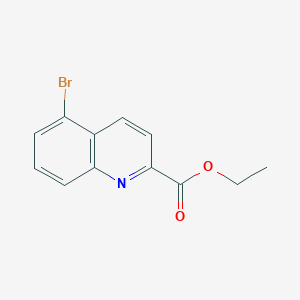
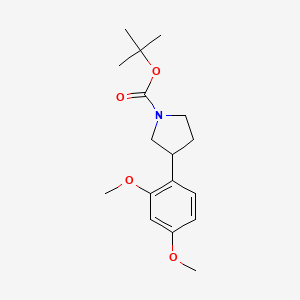
![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)
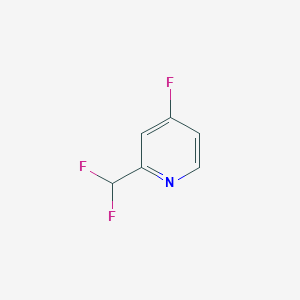

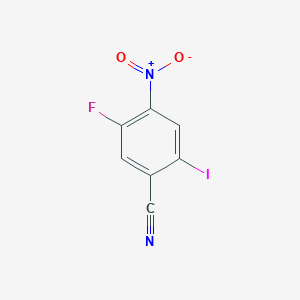
![3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one](/img/structure/B13661381.png)
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13661382.png)
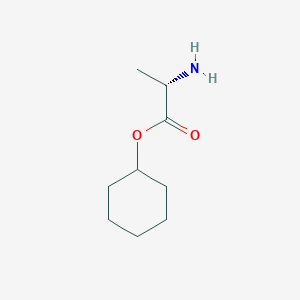

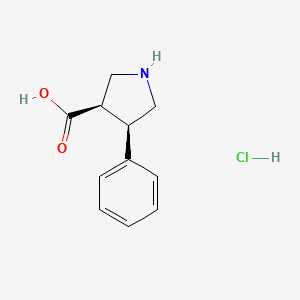
![3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13661401.png)

